N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide
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Overview
Description
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a 3-hydroxy-3-methylbut-1-yn-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: This intermediate can be synthesized by reacting 4-bromobenzoic acid with 3-hydroxy-3-methylbut-1-yne in the presence of a palladium catalyst and a base.
Amidation Reaction: The 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-4-(3-oxo-3-methylbut-1-yn-1-yl)benzamide.
Reduction: Formation of N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide or N-cyclohexyl-4-(3-hydroxy-3-methylbutyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide
- N-cyclohexyl-4-(3-oxo-3-methylbut-1-yn-1-yl)benzamide
- N-cyclohexyl-4-(3-hydroxy-3-methylbutyl)benzamide
Uniqueness
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is unique due to the presence of both a cyclohexyl group and a 3-hydroxy-3-methylbut-1-yn-1-yl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,21)13-12-14-8-10-15(11-9-14)17(20)19-16-6-4-3-5-7-16/h8-11,16,21H,3-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCVTWUZBZHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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